2-cyano-N-(1-phenylethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

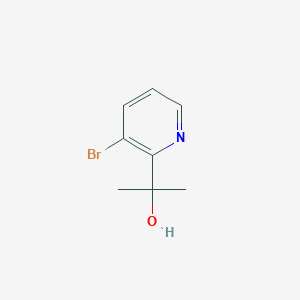

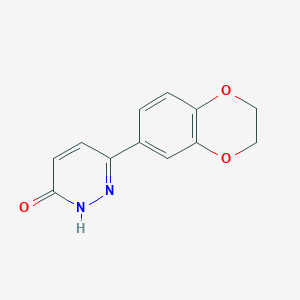

2-cyano-N-(1-phenylethyl)acetamide is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 . It is used for research purposes .

Synthesis Analysis

A series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized using 1-phenylethylamine and substituted phenols . The synthesis of cyanoacetamides can be carried out in several ways, including the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis

The molecular structure of this compound contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 nitrile (aliphatic) .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 432.2±38.0 °C at 760 mmHg, and a flash point of 215.2±26.8 °C . It has a molar refractivity of 53.2±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 171.1±3.0 cm3 .Scientific Research Applications

Synthesis and Material Characterization

One study focuses on the synthesis of N-(1-cyano-2-substituted phenylethyl) acetamides, a group that includes 2-cyano-N-(1-phenylethyl)acetamide, by reducing corresponding compounds with NaTeH. This method offers a convenient alternative for preparing benzyl substituted acyclic Reissert compounds without relying on phenylacetaldehydes as starting materials (Zeng, Hu, & Hu, 1997).

Another research effort discusses the growth and characterization of 2-cyano-N-(1-phenylethyl) acetamide (RCNPA) single crystals, achieved through slow evaporation of its aqueous solution at room temperature. The study extensively characterized these crystals using various techniques like X-ray diffraction, FTIR, UV-Vis-NIR transmittance, SEM, and powder second harmonic generation, contributing significantly to the understanding of this compound's physical properties (Hemaraju, Madhukar, Bhadregowda, & Prakash, 2014).

Applications in Polymer Science

A 2019 study investigated the solution behavior of poly(2-cyano-p-phenylene terephthalamide) (CY-PPTA) in N,N-dimethyl acetamide/lithium chloride. This research revealed a concentration-dependent transition of liquid crystalline textures, with cyano groups playing a critical role in the polymer's behavior. This study provides insight into how the cyano group, a component of this compound, influences the properties of polymers (Jung, Eom, & Kim, 2019).

Role in Heterocyclic Synthesis

Research on 2-cyano-N-(4-sulfamoylphenyl) acetamide, closely related to this compound, demonstrates its utility as a synthon in the synthesis of various heterocyclic compounds. This compound serves as a building block for creating polyfunctionalized heterocycles, underlining its significance in synthetic chemistry (Gouda, 2014).

properties

IUPAC Name |

2-cyano-N-(1-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFUCBLCIHIKHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2746693.png)

![(3,4-difluorophenyl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2746694.png)

![3-(3,4-dimethoxyphenyl)-9-isobutyl-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2746696.png)

![8-bromo-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2746697.png)

![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2746699.png)

![(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 3-methylbenzoate](/img/structure/B2746700.png)

![2-(3,5-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2746701.png)

![Ethyl 4-((3,4-dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2746702.png)

![4-[4-(2-Methylpropoxy)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B2746703.png)